molecular formula C9H5N3O B14869100 6-(Furan-3-yl)pyrimidine-4-carbonitrile

6-(Furan-3-yl)pyrimidine-4-carbonitrile

Cat. No.: B14869100
M. Wt: 171.16 g/mol
InChI Key: OZRSINXANAKTOG-UHFFFAOYSA-N
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Description

6-(Furan-3-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features both a furan ring and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-3-yl)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-furoyl isothiocyanate with 3-aminocrotononitrile under basic conditions to form the desired pyrimidine ring . The reaction is usually carried out in a solvent such as ethanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Furan-3-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.

Major Products Formed

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The biological activity of 6-(Furan-3-yl)pyrimidine-4-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity is linked to the inhibition of protein kinases, which are enzymes that play a crucial role in cell growth and proliferation . By inhibiting these enzymes, the compound can effectively halt the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Furan-3-yl)pyrimidine-4-carbonitrile stands out due to its unique combination of a furan ring and a nitrile group on the pyrimidine ring, which contributes to its diverse chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

6-(furan-3-yl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-4-8-3-9(12-6-11-8)7-1-2-13-5-7/h1-3,5-6H

InChI Key

OZRSINXANAKTOG-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NC=NC(=C2)C#N

Origin of Product

United States

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